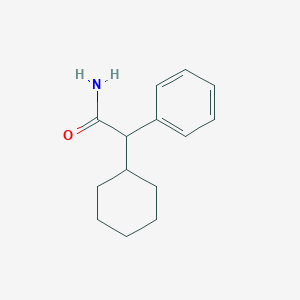

2-Cyclohexyl-2-phenylacetamide

Description

Table 1: Key Pharmacological Applications of this compound Derivatives

For instance, the compound’s derivatives have been radiolabeled with carbon-11 (e.g., [¹¹C]VC-004) for positron emission tomography (PET) imaging of muscarinic receptors in the central nervous system. In FKBP51-targeted therapies, cyclohexyl-phenylacetamide analogs like SAFit2 demonstrate nanomolar affinity (K~d~ = 3.2 nM) and >10,000-fold selectivity over homologous FKBP52, enabling in vivo studies of stress-related disorders.

Current Research Paradigms and Knowledge Frontiers

Recent work focuses on three frontiers:

- Synthetic Methodology : Photoaffinity labeling techniques now enable covalent modification of target proteins using photoreactive derivatives. A 2022 study detailed the synthesis of diazirine-functionalized analogs, allowing irreversible binding to FKBP51 in cellular assays.

- Computational Design : Molecular dynamics simulations predict that substituents at the acetamide nitrogen optimize binding pocket occupancy. For example, methylpiperidinyl groups enhance Slack channel inhibition by 12-fold compared to unsubstituted analogs (EC~50~ = 0.8 μM vs. 9.4 μM).

- Structural Diversification : Hybridization with heterocycles (e.g., pyridine or thiophene) is being explored to improve blood-brain barrier permeability. Preliminary data show a 3.5-fold increase in brain-to-plasma ratio for thiophene-containing variants.

Properties

IUPAC Name |

2-cyclohexyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZQYZNWDPTGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-phenylacetamide typically involves the reaction of cyclohexylamine with phenylacetic acid. The process can be summarized as follows:

Cyclohexylamine and Phenylacetic Acid Reaction: Cyclohexylamine is reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the α-carbon of the acetamide group. A key industrial method involves converting it to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid , a precursor for pharmaceuticals like oxybutynin (used for urinary incontinence) :

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Ethyl benzoylformate, cyclohexylmagnesium bromide, diethyl ether | Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | 53.3% | Low yield due to solvent volatility (bp 35°C) |

| Hydrolysis (acid/base) | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | 89% | Requires stoichiometric Lewis acid catalysis |

This pathway leverages Grignard addition followed by hydrolysis. The stereochemical outcome depends on reaction temperature and catalyst choice .

Hydrolysis

The amide bond is cleaved under acidic or basic conditions:

Hydrolysis rates depend on steric hindrance from the cyclohexyl group, requiring elevated temperatures (>80°C).

Substitution Reactions

The amide nitrogen participates in nucleophilic substitution, enabling functional group interconversion:

Alkylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Alkyl halides (R-X) | Pyridine, DMF, 25–60°C | N-Alkyl-2-cyclohexyl-2-phenylacetamide |

Example: Reaction with methyl iodide produces N-methyl-2-cyclohexyl-2-phenylacetamide , enhancing lipophilicity for CNS-targeted drug candidates.

Acylation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | Triethylamine, CH₂Cl₂, 0°C | N-Acetyl-2-cyclohexyl-2-phenylacetamide | Quantitative yield in anhydrous conditions |

Reduction Reactions

The carbonyl group is reduced to a methylene group or amine under specific conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 2-Cyclohexyl-2-phenylethylamine | Over-reduction avoided at <0°C |

| NaBH₄/I₂ | MeOH, 25°C | 2-Cyclohexyl-2-phenylacetohydrazide | Partial reduction with iodide |

Reduction pathways are critical for generating amine intermediates used in analgesic development.

Cycloaddition and Ring-Opening Reactions

The cyclohexyl group participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct (endo preference) | Cis-fused ring system |

This reactivity is exploited to synthesize polycyclic architectures for materials science .

Enzymatic Modifications

In biotransformation studies:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 2-Cyclohexyl-2-phenylacetamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.

- Anticancer Properties : Preliminary investigations reveal that this compound may inhibit the growth of cancer cells. Mechanistic studies are underway to understand how it interacts with cellular pathways involved in tumorigenesis.

2. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows for modifications that can lead to the development of new drugs or materials.

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, facilitating the formation of other compounds through nucleophilic substitutions or coupling reactions.

3. Biological Research

- Pharmacokinetics Studies : The lipophilic nature of this compound has prompted studies into its absorption and distribution within biological systems. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential.

- Mechanisms of Action : Ongoing research aims to elucidate the mechanisms by which this compound interacts with biological targets, potentially influencing physiological pathways related to disease processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, particularly at higher concentrations. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting its potential use as a novel antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation, with an IC50 value of 15 µM after 48 hours of treatment. Further investigation into its mechanism revealed modulation of key apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

Industrial Applications

In industrial settings, this compound is employed as a precursor for synthesizing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in producing compounds with specific functionalities required in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes the structural and functional differences between 2-cyclohexyl-2-phenylacetamide and related compounds:

Structural and Functional Analysis

Backbone Flexibility and Hydrogen Bonding: this compound exhibits a torsion angle of −129.9° between its two carbonyl groups, enabling planar alignment for intermolecular N–H⋯O hydrogen bonding . In contrast, N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide adopts a chair conformation for the cyclohexyl group, with hydrogen bonds elongating along the crystal’s c-axis . The dichlorophenoxy substituent introduces steric and electronic effects absent in the phenyl analog. Benzilic acid lacks the amide group, replacing it with a hydroxyl and carboxylic acid moiety, which enhances polarity and solubility but eliminates hydrogen-bonding patterns seen in acetamides .

Synthetic Pathways: this compound is synthesized in 69% yield via DCC/DMAP-mediated coupling . Similar compounds (e.g., dichlorophenoxy derivatives) likely follow analogous routes, though yields and conditions may vary with substituent reactivity. Benzilic acid, however, is synthesized via the benzilic acid rearrangement, a distinct method involving diketone intermediates .

Chlorinated phenoxy derivatives (e.g., 2,3-dichloro) introduce electronegative substituents, which may alter binding affinities in protein-interaction studies .

Crystallographic Behavior: Hydrogen-bonding networks dominate the crystal packing of acetamides. For example, this compound forms 1D chains , while dichlorophenoxy analogs extend these chains into layered structures due to additional halogen interactions .

Biological Activity

2-Cyclohexyl-2-phenylacetamide is an organic compound notable for its diverse biological activities. Its structure, characterized by a cyclohexyl group and a phenyl group attached to an acetamide moiety, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and pharmacokinetics.

- Molecular Formula : C14H19NO

- Molecular Weight : 219.31 g/mol

- Structure : Contains both cyclohexyl and phenyl groups which contribute to its lipophilicity and potential biological interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and modulation of cell signaling pathways.

- Mechanism of Action : It is believed to interact with specific cellular targets, leading to alterations in gene expression and metabolic processes that favor apoptosis in cancer cells.

| Cancer Cell Line | Inhibition Rate | Reference |

|---|---|---|

| HeLa (cervical cancer) | 70% at 50 µM | |

| MCF-7 (breast cancer) | 65% at 50 µM |

The biological activity of this compound can be attributed to its ability to bind with various biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, impacting cellular signaling pathways crucial for cell survival and proliferation.

Cellular Effects

The compound influences several cellular functions:

- Modulation of cell signaling pathways.

- Alteration of gene expression profiles.

- Impact on cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilic nature. Studies indicate:

- Absorption : Potential for human intestinal absorption.

- Distribution : High plasma protein binding capacity.

- Metabolism : Likely undergoes hepatic metabolism, with possible formation of active metabolites.

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Antimicrobial Activity :

- Conducted by researchers examining the efficacy against resistant bacterial strains.

- Results indicated significant antimicrobial effects, particularly against Gram-positive bacteria.

-

Anticancer Research :

- A study focused on the effects on HeLa and MCF-7 cells demonstrated substantial inhibition rates.

- Suggested pathways included the modulation of apoptosis-related proteins.

-

Pharmacological Evaluation :

- Evaluation of pharmacokinetics showed favorable absorption and distribution profiles.

- Highlighted the need for further clinical studies to validate therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclohexyl-2-phenylacetamide, and how can reaction efficiency be maximized?

- Methodology :

- Nucleophilic substitution : React 2-cyclohexyl-2-phenylacetic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with ammonia or ammonium hydroxide to yield the acetamide .

- Reductive amination : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediates in the presence of cyclohexylphenyl ketone precursors .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of ammonia) to minimize unreacted starting material .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with computational predictions (e.g., PubChem data) to verify cyclohexyl and phenyl group positions .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: 245.3 g/mol for C₁₄H₁₉NO) .

- X-ray crystallography : Employ SHELX programs for single-crystal structure determination if suitable crystals are obtained .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Approach :

- Dose-response standardization : Re-evaluate assays (e.g., antimicrobial or anti-inflammatory) using uniform concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) to isolate compound-specific effects .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Statistical validation : Apply ANOVA or Bayesian modeling to assess reproducibility across independent studies .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Protocol :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with experimental IC₅₀ values .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- QSAR modeling : Leverage PubChem’s BioAssay data to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What experimental designs mitigate byproduct formation during halogenation or oxidation of this compound?

- Solutions :

- Halogenation : Replace harsh reagents (e.g., PBr₃) with N-bromosuccinimide (NBS) under radical-initiated conditions to improve regioselectivity .

- Oxidation : Use catalytic TEMPO/NaClO₂ in acetonitrile to selectively oxidize alcohol intermediates without degrading the acetamide group .

- Byproduct analysis : Characterize side products via GC-MS and adjust reaction stoichiometry or temperature gradients .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- Waste disposal : Segregate organic waste containing acetamide derivatives and consult certified agencies for incineration or neutralization .

- Emergency response : For inhalation exposure, immediately move to fresh air and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.